molecular formula C10H7ClO3 B1601581 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 66041-31-4

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B1601581
CAS RN: 66041-31-4
M. Wt: 210.61 g/mol
InChI Key: XVHIMUVCNJRARP-UHFFFAOYSA-N
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Description

“5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid” is a chemical compound1. However, the detailed description of this compound is not readily available in the searched resources.



Synthesis Analysis

The synthesis of a similar compound, “5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid”, involves several steps2:



  • An oxidation reaction to obtain a hydroxyketone compound.

  • An isomerization reaction under alkaline conditions to produce an indanone compound.

  • A reaction of the indanone with a chlorinated alkane to yield the final product.



Molecular Structure Analysis

The molecular structure of “5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid” is not readily available in the searched resources.



Chemical Reactions Analysis

The chemical reactions involving “5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid” are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid” are not readily available in the searched resources.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Significant research has been focused on the synthesis of compounds related to 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, showcasing various methods to create biologically active intermediates. For instance, the synthesis of 3-chloro-2-oxo-butanoate, a key intermediate in many biologically active compounds, was achieved through nucleophilic substitution and chlorination processes, highlighting the compound's role in the synthesis of thiazole carboxylic acids (Tu Yuanbiao et al., 2016). Similarly, the improved synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a pivotal intermediate for the pesticide Indoxacarb, demonstrates the compound's significance in pesticide development (Li-Xia Jing, 2012).

  • Characterization of Synthesized Compounds : Research into the characterization of synthesized compounds related to 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been extensive. Studies on the synthesis and characterization of substituted 2‐diazo‐1 ‐oxo‐1,2‐dihydronaphthalenes and their products of photolysis and thermolysis provided insights into the nature of final products depending on the substitution position, leading to the formation of indene-3-carboxylic acids and their esters, which are crucial for understanding the compound's chemical behavior (B. Baumbach et al., 1991).

Applications in Material Science and Organic Synthesis

  • Advanced Material Development : The synthesis and study of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlighted the compounds' potential as non-linear optical (NLO) materials, suggesting applications in optical limiting devices. This research underscores the versatility of indene-derived compounds in the development of advanced materials with significant optical properties (B. Chandrakantha et al., 2013).

  • Organic Synthesis Catalysts : In the realm of organic synthesis, studies have demonstrated the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), a reaction facilitated by compounds structurally related to 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. This research highlights the compound's role in promoting eco-friendly and efficient synthesis processes in organic chemistry (Z. Karimi-Jaberi et al., 2012).

Safety And Hazards

The safety and hazards associated with “5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid” are not readily available in the searched resources.


Future Directions

The future directions for the research and application of “5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid” are not readily available in the searched resources.


Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For a more detailed analysis, please refer to specialized literature or consult a chemical expert.


properties

IUPAC Name

5-chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-5-1-2-6-7(3-5)9(12)4-8(6)10(13)14/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHIMUVCNJRARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496314
Record name 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

CAS RN

66041-31-4
Record name 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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